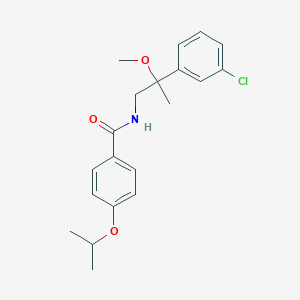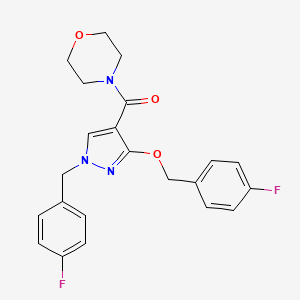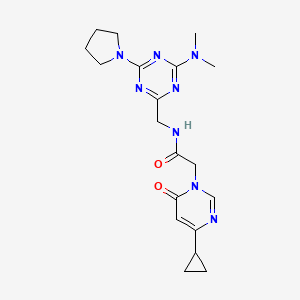
2-(4-cyclopropyl-6-oxopyrimidin-1(6H)-yl)-N-((4-(dimethylamino)-6-(pyrrolidin-1-yl)-1,3,5-triazin-2-yl)methyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2-(4-cyclopropyl-6-oxopyrimidin-1(6H)-yl)-N-((4-(dimethylamino)-6-(pyrrolidin-1-yl)-1,3,5-triazin-2-yl)methyl)acetamide is a useful research compound. Its molecular formula is C19H26N8O2 and its molecular weight is 398.471. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Pyrimidinone and Oxazinone Derivatives for Antimicrobial Use
Pyrimidinone and oxazinone derivatives, synthesized using various starting materials, have been extensively studied for their antimicrobial properties. For example, a study by Hossan et al. (2012) involved synthesizing a series of pyrimidinones, oxazinones, and their derivatives as antimicrobial agents using citrazinic acid as a starting point. This research highlighted the potential of such compounds in combating bacterial and fungal infections, showing comparable activities to standard drugs like streptomycin and fusidic acid (Hossan, Abu-Melha, Al-Omar, & Amr, 2012).
Heterocyclic Compounds Incorporating Antipyrine Moiety
The synthesis and antimicrobial activity of new heterocycles that incorporate the antipyrine moiety have also been explored. These compounds, derived from cyano-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)acetamide, have shown significant antimicrobial properties, offering insights into the design of novel antimicrobial agents (Bondock, Rabie, Etman, & Fadda, 2008).
Anti-inflammatory Activity of Heterocyclic Systems
Another area of interest is the anti-inflammatory activity of heterocyclic systems, which has been investigated using various starting materials. For instance, a study demonstrated the synthesis of pyridines, pyrimidinones, and oxazinones as anti-inflammatory agents, again using citrazinic acid. These compounds were tested and showed promising anti-inflammatory activity, comparable to the reference drug Prednisolone® (Amr, Sabry, & Abdulla, 2007).
properties
IUPAC Name |
2-(4-cyclopropyl-6-oxopyrimidin-1-yl)-N-[[4-(dimethylamino)-6-pyrrolidin-1-yl-1,3,5-triazin-2-yl]methyl]acetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H26N8O2/c1-25(2)18-22-15(23-19(24-18)26-7-3-4-8-26)10-20-16(28)11-27-12-21-14(9-17(27)29)13-5-6-13/h9,12-13H,3-8,10-11H2,1-2H3,(H,20,28) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QYSDCYDVIRAQIX-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=NC(=NC(=N1)N2CCCC2)CNC(=O)CN3C=NC(=CC3=O)C4CC4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H26N8O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-pentyl-2-propyl-1H-benzo[d]imidazole hydrochloride](/img/structure/B2389155.png)

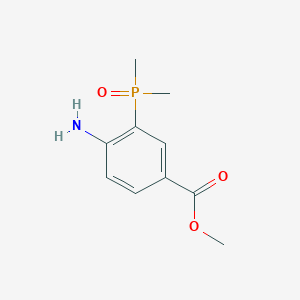
![9-(4-methoxyphenyl)-1-methyl-3-nonyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2389162.png)

![3-[(4-Butylphenyl)sulfamoyl]-4-methylbenzoic acid](/img/structure/B2389165.png)
![N-(1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-5-oxopyrrolidin-3-yl)-4-methylbenzamide](/img/structure/B2389166.png)
![4-Chloro-3-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]oxy}-2-methylpyridine](/img/structure/B2389167.png)
![2,9-di-m-tolyl-5,6,7,9-tetrahydro-[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one](/img/structure/B2389170.png)
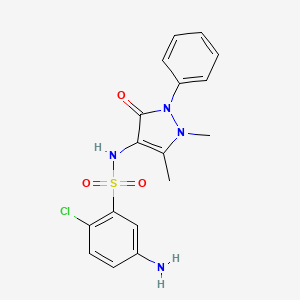
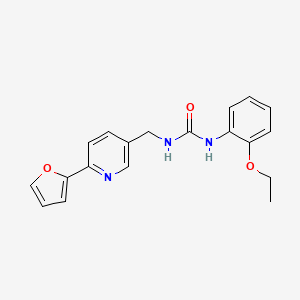
![1-[2-(Trifluoromethyl)benzoyl]-1,4-diazepane hydrochloride](/img/structure/B2389176.png)
